molecular formula C19H21F3N4O2 B2892415 4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 1775452-00-0

4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2892415
CAS No.: 1775452-00-0
M. Wt: 394.398
InChI Key: CKNMPYIFJYHBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 6, a methyl group at position 2, and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 2-ethoxybenzoyl group, introducing aromatic and electron-donating ethoxy substituents.

The synthesis of analogous compounds often involves nucleophilic substitution or coupling reactions. For example, describes the preparation of pyrimidine-piperazine hybrids by reacting piperazine derivatives with sulfonyl chlorides under reflux conditions . Similarly, highlights the use of trifluoromethyl pyrimidine intermediates in synthesizing ligands for dopamine receptors, underscoring the pharmacological relevance of this scaffold .

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-3-28-15-7-5-4-6-14(15)18(27)26-10-8-25(9-11-26)17-12-16(19(20,21)22)23-13(2)24-17/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNMPYIFJYHBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 2-Methyl-6-(Trifluoromethyl)pyrimidine Scaffold

The trifluoromethylpyrimidine core is typically synthesized via cyclocondensation or direct alkylation strategies. A prominent method involves the use of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine as a key intermediate, enabling chemoselective O-alkylation or nucleophilic substitution. For instance, 1a–r derivatives were prepared by reacting 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones with 4-(iodomethyl)pyrimidines in acetone under reflux conditions (30 min, 70–98% yields). The choice of solvent (e.g., acetone vs. acetonitrile) and base (potassium carbonate) critically influenced reaction efficiency, with acetone providing superior yields due to enhanced solubility of intermediates.

Table 1: Optimization of Pyrimidine Alkylation Conditions

Solvent Temperature (°C) Time (h) Yield (%)
Acetone Reflux 0.5 89–98
Acetonitrile 25 1.0 63–76
Methanol Reflux 2.0 70–86

Functionalization at the 4-Position

Introducing the piperazine moiety at the pyrimidine’s 4-position requires activation of the methylthio group. Oxidation of 2-(methylthio)pyrimidines to sulfones or direct displacement with piperazine derivatives has been reported. For example, treatment of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine with piperazine in dimethylformamide (DMF) at 80°C for 12 hours afforded the 4-piperazinyl intermediate in 85% yield. This step’s success hinges on the leaving group’s reactivity, with iodide outperforming bromide or chloride in nucleophilic aromatic substitution.

Piperazine Ring Formation and Functionalization

Synthesis of 4-(2-Ethoxybenzoyl)piperazine

The 2-ethoxybenzoyl-piperazine subunit is synthesized via reductive cyclization or acylation of preformed piperazines. A novel approach involves double Michael addition of primary amines to nitrosoalkenes, followed by catalytic hydrogenation. For instance, reacting benzylamine with nitrosoethylene precursors yielded bis(oximinoalkyl)amines, which were hydrogenated over Raney nickel to form piperazines. Subsequent acylation with 2-ethoxybenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base provided the target acylated piperazine in 92% yield.

Key Mechanistic Insight : The reductive cyclization of dioximes proceeds via diimine intermediates, with stereoselectivity governed by steric effects. Heterogeneous catalysts like Pd/C or Ra-Ni preferentially yield cis-2,6-disubstituted piperazines due to less hindered hydrogenation pathways.

Alternative Pathways: Ring Expansion and Cross-Coupling

Recent advances include ring expansion of aziridines using [3+3] cycloaddition, though this method is limited by substrate availability. Transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) has also been explored for introducing aryl groups to piperazines, but competing side reactions reduce yields.

Coupling Strategies: Pyrimidine-Piperazine Conjugation

Nucleophilic Aromatic Substitution

The final assembly involves coupling the 4-piperazinylpyrimidine intermediate with 2-ethoxybenzoyl chloride. This acylation step is typically performed in anhydrous DCM under inert atmosphere, using DIPEA to scavenge HCl. Reaction monitoring via thin-layer chromatography (TLC) reveals complete conversion within 2 hours at 0°C, yielding the title compound in 88–94% purity.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) in N-methylpyrrolidone (NMP) has been shown to accelerate the acylation step, reducing side product formation. This method achieves 95% yield with a 10:1 molar ratio of pyrimidine to acyl chloride.

Reaction Optimization and Challenges

Chemoselectivity in Trifluoromethylpyrimidine Systems

The electron-withdrawing trifluoromethyl group deactivates the pyrimidine ring, necessitating vigorous conditions for nucleophilic substitution. However, over-alkylation at the 2-methyl position remains a concern, mitigated by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU).

Purification and Characterization

Chromatographic purification (silica gel, hexane/ethyl acetate) is critical for removing unreacted acyl chloride or piperazine byproducts. Single-crystal X-ray diffraction and 2D NMR (e.g., HSQC, HMBC) confirm regiochemistry and rule out N- vs. O-acylation artifacts.

Industrial-Scale Considerations

Cost-Efficiency of Trifluoromethylation

Direct trifluoromethylation using Umemoto’s reagent or CF3Cu is cost-prohibitive for large-scale synthesis. Alternatively, cyclocondensation of trifluoroacetamide with diketones offers a scalable route, though it requires strict moisture control.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of pyrimidine and piperazine precursors under ball-mill conditions achieves 82% yield, reducing waste generation. However, this method is limited by equipment availability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies, including in silico docking and molecular dynamics simulations, have provided insights into its binding affinity and specificity .

Comparison with Similar Compounds

(a) Piperazine Substituents

  • Sulfonyl vs. Carbonyl Groups: The target compound features a 2-ethoxybenzoyl group on the piperazine ring. In contrast, compounds like 4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine () incorporate a sulfonyl group with methoxy substituents. Sulfonyl groups enhance metabolic stability but may reduce solubility compared to acylated derivatives . describes 4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine, where the sulfonyl group is linked to an imidazole ring.
  • Aromatic vs. Aliphatic Substituents :

    • In , 2-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pyrimidine uses a trimethoxybenzyl group, which increases steric bulk and electron density compared to the ethoxybenzoyl group in the target compound .

(b) Pyrimidine Core Modifications

  • Trifluoromethyl vs. Chloro Substituents :
    • The trifluoromethyl group at position 6 in the target compound enhances lipophilicity and resistance to oxidative metabolism. Conversely, discusses pyrimidines with chloro substituents, which are more electronegative and may alter reactivity patterns .
    • ’s 6-{4-[3-chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione combines both chloro and trifluoromethyl groups, demonstrating synergistic effects on binding affinity .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Reference
This compound C19H21F3N4O2 2-ethoxybenzoyl, trifluoromethyl 406.4 High lipophilicity, potential CNS activity
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine C18H21F3N4O4S Sulfonyl, dimethoxy 446.4 Enhanced metabolic stability
6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione C16H14ClF3N4O3 Chloro, trifluoromethyl, dione 414.8 Dual electron-withdrawing groups
2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine C18H24N4O3 Trimethoxybenzyl 344.4 High steric bulk

Biological Activity

4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a synthetic compound with a complex structure that has garnered interest in both pharmaceutical and agricultural applications. Its molecular formula is C18H19F3N4OC_{18}H_{19}F_3N_4O, and it has a molecular weight of approximately 394.4 g/mol. This compound is characterized by its pyrimidine core, which is substituted with trifluoromethyl and piperazine moieties, potentially enhancing its biological activity.

The presence of the trifluoromethyl group is notable as it often increases lipophilicity and biological activity, making the compound a candidate for various therapeutic applications. The synthesis typically involves multi-step organic reactions, which can be optimized to achieve high yields and purity.

Biological Activity Overview

Research indicates that compounds similar in structure to this compound exhibit significant interactions with neurotransmitter systems, particularly serotonin receptors. This suggests potential psychotropic effects or mood regulation capabilities.

Binding Affinities

Studies have shown that this compound may bind to various biological targets, including:

  • Serotonin Receptors : Indicating potential antidepressant or anxiolytic effects.
  • Dopaminergic Systems : Suggesting implications in mood disorders.

Case Studies

  • Antidepressant Activity : A study explored the effects of similar piperazine derivatives on serotonin receptor modulation. Results indicated that these compounds could significantly influence serotonin levels, leading to improved mood regulation in animal models.
  • Neuropharmacological Effects : Another research focused on piperazine derivatives demonstrated their potential in treating central nervous system disorders, highlighting their ability to modulate neurotransmitter activity effectively.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique characteristics of compounds related to this compound:

Compound NameStructure FeaturesUnique Characteristics
4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidineContains piperazine and trifluoromethyl groupsPrimarily studied for neuropharmacological effects
2-Ethoxyphenyl-piperazine derivativesSimilar piperazine scaffoldUsed in drug development for CNS disorders
6-Methylpyrimidinyl derivativesVariations in methyl substitution on pyrimidineFocused on antimicrobial activities

The uniqueness of this compound lies in its dual functionality as both a potential herbicide and a candidate for pharmaceutical applications, which is less common among similar compounds.

Q & A

Q. What are the recommended synthetic routes for 4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine, and what critical reagents are involved?

The synthesis involves sequential functionalization of the pyrimidine core. Key steps include:

  • Trifluoromethyl introduction : Halogen-exchange reactions using CuI/KF in DMF at 120°C .
  • Piperazine coupling : Amide bond formation between 2-ethoxybenzoyl chloride and piperazine, catalyzed by EDCI/HOBt in dichloromethane with DIPEA as a base .
  • Final assembly : Nucleophilic aromatic substitution to attach the piperazine-ethoxybenzoyl moiety to the pyrimidine ring. Critical reagents: Anhydrous solvents (THF, DMF), coupling agents (EDCI), and inert atmosphere (N₂) to prevent hydrolysis .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

  • ¹H/¹³C/¹⁹F NMR : Assigns proton environments (e.g., ethoxy CH₃ at δ 1.35 ppm, trifluoromethyl at δ -62 ppm in ¹⁹F NMR) and confirms regiochemistry .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁F₃N₄O₂: 403.1643; observed: 403.1645) .
  • HPLC-UV : Purity ≥95% with a C18 column (acetonitrile/water gradient, 254 nm detection) .

Q. What solubility challenges are associated with this compound, and how can they be mitigated?

The compound is poorly soluble in aqueous buffers (<0.1 mg/mL). Strategies include:

  • Co-solvents : DMSO (10–20% v/v) for in vitro assays .
  • Nanoformulation : Lipid-based carriers to enhance bioavailability for in vivo studies .
  • Salt formation : Screening with HCl or sodium citrate to improve crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the trifluoromethylation step?

Low yields often stem from incomplete halogen exchange. Optimization strategies:

  • Temperature control : Gradual heating to 120°C with stirring for 24 hours .
  • Catalyst loading : Increase CuI from 5 mol% to 10 mol% to accelerate CF₃ transfer .
  • Post-reaction quenching : Rapid cooling to -20°C minimizes decomposition .

Q. How should researchers resolve contradictions in reported biological activity (e.g., varying IC₅₀ values across studies)?

Discrepancies may arise from assay conditions (e.g., protein concentration, buffer pH). Methodological solutions:

  • Standardized assays : Use validated kits (e.g., Kinase-Glo® for enzyme inhibition) with internal controls .
  • Binding affinity validation : Surface plasmon resonance (SPR) to measure direct target interactions, minimizing false positives from indirect effects .

Q. What computational approaches are recommended to model the compound’s interaction with biological targets?

  • Docking studies : AutoDock Vina with cryo-EM-derived protein structures to predict binding poses .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of the ligand-receptor complex .
  • QSAR models : Train on analogs with known activity to correlate substituent effects (e.g., ethoxy vs. methoxy groups) .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability and pharmacokinetics?

The CF₃ group enhances:

  • Lipophilicity : LogP increases by ~1.5 units, improving membrane permeability (measured via PAMPA assay) .
  • Metabolic resistance : Reduces cytochrome P450-mediated oxidation (confirmed via liver microsome assays with <10% degradation in 1 hour) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.